molecular formula C17H23N3O B12725463 Azepino(3,4-b)indol-1(2H)-one, 3,4,5,10-tetrahydro-10-(3-(dimethylamino)propyl)- CAS No. 84298-30-6

Azepino(3,4-b)indol-1(2H)-one, 3,4,5,10-tetrahydro-10-(3-(dimethylamino)propyl)-

Cat. No.: B12725463
CAS No.: 84298-30-6
M. Wt: 285.4 g/mol
InChI Key: DNNPBMOUDGYWJF-UHFFFAOYSA-N
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Description

Azepino(3,4-b)indol-1(2H)-one, 3,4,5,10-tetrahydro-10-(3-(dimethylamino)propyl)- is a complex organic compound that belongs to the class of azepinoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepino(3,4-b)indol-1(2H)-one derivatives typically involves multi-step organic reactions. Common starting materials include indole derivatives and azepine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce different substituents to the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of azepino(3,4-b)indol-1(2H)-one derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures.

    Azepine Derivatives: Compounds with similar azepine structures.

Uniqueness

Azepino(3,4-b)indol-1(2H)-one derivatives are unique due to their combined indole and azepine structures, which confer distinct chemical and biological properties. This uniqueness makes them valuable for various scientific and industrial applications.

Properties

CAS No.

84298-30-6

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

10-[3-(dimethylamino)propyl]-2,3,4,5-tetrahydroazepino[3,4-b]indol-1-one

InChI

InChI=1S/C17H23N3O/c1-19(2)11-6-12-20-15-9-4-3-7-13(15)14-8-5-10-18-17(21)16(14)20/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,18,21)

InChI Key

DNNPBMOUDGYWJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3=C1C(=O)NCCC3

Origin of Product

United States

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